3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
Overview
Description
“3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid” is a chemical compound with the CAS Number: 1217079-88-3 . It has a molecular weight of 283.21 . The IUPAC name for this compound is 3-{[4-(trifluoromethyl)-2-pyrimidinyl]amino}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H, (H,19,20) (H,16,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
“3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid” is a specialized chemical compound that may have various applications in scientific research. However, specific information on its applications is not readily available.
- TFMPs and their derivatives are used in the protection of crops from pests .
- Fluazifop-butyl, a TFMP derivative, was the first of its kind introduced to the agrochemical market .
- More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are used in the pharmaceutical industry .
- Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Agrochemicals
Pharmaceuticals
Veterinary Medicine
Synthetic Chemistry
- TFMPs and their derivatives can be used in the development of functional materials .
- The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMPs can contribute to the distinctive properties of these materials .
- TFMPs and their intermediates have gained a fundamental role as key structural ingredients for the development of many pesticides .
- With the global population rapidly expanding, pesticides are in increasing demand to maintain crop production .
- In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
Functional Materials
Pesticides
Future Directions
The future directions for “3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid” could involve further exploration of its synthesis, chemical reactions, and potential applications in various fields. Given the interest in trifluoromethylpyridine derivatives in the pharmaceutical and agrochemical industries , this compound could also be of interest for future research in these areas.
properties
IUPAC Name |
3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTHODYMXCEZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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